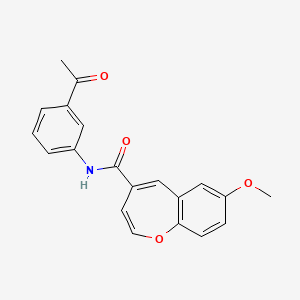

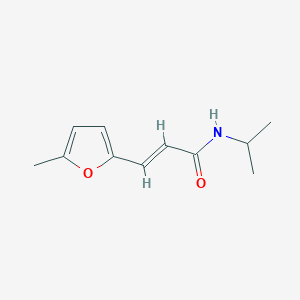

![molecular formula C21H15ClFN3O B6422427 4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850931-16-7](/img/structure/B6422427.png)

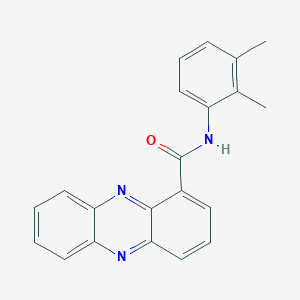

4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide” is a complex organic molecule. It contains a benzamide group attached to an imidazo[1,2-a]pyridine ring, which is a bicyclic compound consisting of a pyridine ring fused with an imidazole ring . Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as the one in this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . The reaction is reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and aromatic rings. The presence of fluorine and chlorine atoms can lead to interesting intermolecular interactions, such as hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the imidazo[1,2-a]pyridine ring and the benzamide group. The imidazo[1,2-a]pyridine ring can undergo various reactions due to the presence of nitrogen atoms and the aromatic system .Wissenschaftliche Forschungsanwendungen

4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). This makes it a useful tool for studying inflammation, as well as for the development of new drugs to treat inflammatory conditions. Additionally, this compound has been shown to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), making it useful for studying neurological conditions such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to be an effective inhibitor of the enzyme tyrosine kinase, making it useful for studying cancer and other diseases.

Wirkmechanismus

4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is thought to act as an inhibitor of cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and tyrosine kinase. It is believed to bind to the active sites of these enzymes, blocking their activity and preventing their normal functions. Additionally, this compound is thought to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, as well as the release of acetylcholine from nerve endings.

Biochemical and Physiological Effects

This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to inhibit the release of acetylcholine from nerve endings, which can lead to reduced inflammation and pain. This compound has also been shown to inhibit the activity of tyrosine kinase, which can lead to reduced cell proliferation and tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide in lab experiments has a number of advantages. It is a small molecule, so it can easily be synthesized and used in experiments. Additionally, it is a potent inhibitor of COX-2, AChE, and tyrosine kinase, making it useful for studying a range of diseases and conditions. However, there are some limitations to using this compound in lab experiments. It is not water soluble, so it must be dissolved in a suitable solvent before use. Additionally, it can be toxic at high concentrations, so it must be used with caution.

Zukünftige Richtungen

There are a number of potential future directions for 4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide. It could be used to develop new drugs to treat inflammatory conditions, neurological conditions, and cancer. Additionally, it could be used to study the effects of inflammation on the body, as well as the effects of acetylcholine on nerve cells. Finally, it could be used to develop new inhibitors of tyrosine kinase, which could be used to treat a range of diseases and conditions.

Synthesemethoden

4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide can be synthesized using a three-step procedure. The first step involves the reaction of 4-chlorobenzamide with 2-(4-fluorophenyl)-7-methylimidazole in an aqueous solution of sodium hydroxide, followed by the addition of aqueous hydrochloric acid. The second step involves the reaction of the resulting this compound with sodium hydroxide and hydrochloric acid in an aqueous solution. Finally, the third step involves the reaction of the resulting product with an aqueous solution of sodium hydroxide and hydrochloric acid.

Eigenschaften

IUPAC Name |

4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3O/c1-13-10-11-26-18(12-13)24-19(14-4-8-17(23)9-5-14)20(26)25-21(27)15-2-6-16(22)7-3-15/h2-12H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMJWDXIUGZFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

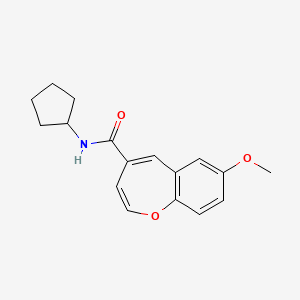

![ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422380.png)

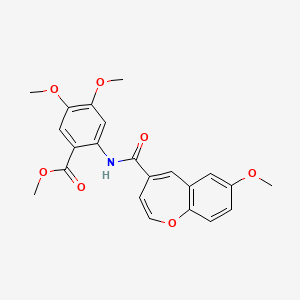

![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)

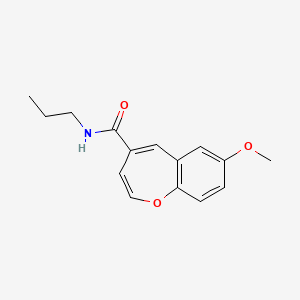

![N-(2,6-dimethylphenyl)-2-{3-[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B6422398.png)

![N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422412.png)

![N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422426.png)